1-Chloro-6-iodoperfluorohexane

Organofluorine Chemistry Radical Addition Sulfinatodehalogenation

1-Chloro-6-iodoperfluorohexane (CAS 16486-97-8), molecular formula C6ClF12I, is a heterobifunctional perfluoroalkyl halide belonging to the class of α-chloro-ω-iodoperfluoroalkanes. It is characterized as a clear liquid with a molecular weight of 462.4 g/mol, a density of 2.06 g/cm³, and a boiling point range of 63–68 °C at 48 mmHg.

Molecular Formula C6ClF12I
Molecular Weight 462.4 g/mol
CAS No. 16486-97-8
Cat. No. B098571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6-iodoperfluorohexane
CAS16486-97-8
Molecular FormulaC6ClF12I
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESC(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)Cl)(F)F)(F)F
InChIInChI=1S/C6ClF12I/c7-5(16,17)3(12,13)1(8,9)2(10,11)4(14,15)6(18,19)20
InChIKeyMKLCOZPKBKKNKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-6-iodoperfluorohexane (CAS 16486-97-8) Technical Baseline and Procurement Context


1-Chloro-6-iodoperfluorohexane (CAS 16486-97-8), molecular formula C6ClF12I, is a heterobifunctional perfluoroalkyl halide belonging to the class of α-chloro-ω-iodoperfluoroalkanes [1]. It is characterized as a clear liquid with a molecular weight of 462.4 g/mol, a density of 2.06 g/cm³, and a boiling point range of 63–68 °C at 48 mmHg . The compound features a fully fluorinated six-carbon backbone terminated by a chlorine atom at one end and an iodine atom at the other, providing two distinct reactive handles for sequential chemical transformations [1].

1
Sequential synthesis workflows Orthogonal C–I and C–Cl handles enable clean stepwise functionalization.
2
Fluorinated building block construction Heterobifunctional perfluorohexyl scaffold for telechelics and chain-extended architectures.
3
Distillation-friendly purification Reduced-pressure boiling point range supports practical isolation in synthetic labs.

1-Chloro-6-iodoperfluorohexane: Why Generic Substitution with Perfluoroalkyl Iodides or Dichloroalkanes Fails


1-Chloro-6-iodoperfluorohexane cannot be substituted by simpler perfluoroalkyl iodides (e.g., perfluorohexyl iodide, CAS 355-43-1) or α,ω-dichloroperfluoroalkanes without sacrificing synthetic capability or reaction cleanliness. Perfluoroalkyl iodides bearing only a terminal iodine provide a single site for functionalization, precluding the construction of chain-extended or bifunctional architectures [1]. Conversely, α,ω-dichloroperfluoroalkanes, while offering two reactive termini, exhibit a critical limitation: their stepwise reactions with alkenes under sulfinatodehalogenation conditions are not clean, producing mixtures of bis-adducts and ω-hydride byproducts [2]. In contrast, the mixed chloro-iodo functionality of the target compound enables orthogonal reactivity, where the C–I bond can be selectively engaged under mild radical or metal-catalyzed conditions while the C–Cl bond remains intact, thereby facilitating sequential, controlled chain elongation or functionalization that is impossible with symmetrical analogs [2][3].

This product
Two orthogonal reactive termini (C–I and C–Cl) enable clean, sequential chain elongation.
Perfluorohexyl iodide
Single iodine terminus only; cannot support bifunctional or stepwise architectures.
This product
Selective alkene addition without hydride byproduct formation under sulfinatodehalogenation.
α,ω-Dichloroperfluoroalkane
Produces bis-adduct/hydride mixtures; clean unsymmetrical product isolation may not be feasible.

Quantitative Differentiation Evidence for 1-Chloro-6-iodoperfluorohexane vs. In-Class Alternatives


Orthogonal Reactivity: Clean Stepwise Alkene Addition vs. Dichloroalkane Byproduct Formation

Under sulfinatodehalogenation conditions (1.5 equiv Na2S2O4, NaHCO3, DMSO, 75–80 °C, 4–10 h), ω-iodoperfluoroalkyl chlorides [I(CF2)nCl, n = 4] react cleanly with alkenes in a stepwise manner to yield unsymmetrical bis-adducts RCH2CH2(CF2)nCH2CH2R' without significant side reactions [1]. In contrast, α,ω-dichloroperfluoroalkanes [Cl(CF2)nCl] under identical conditions afford mixtures of bis-adducts and ω-hydride byproducts RCH2CH2(CF2)nH, preventing selective synthesis of extended fluorinated chains [1].

Reaction selectivity
Head-to-head
Clean unsymmetrical bis-adduct formation vs. dichloroalkane mixtures with ω-hydride byproducts.
Supports sequential synthesis workflow choice; reduces purification burden.
Sulfinatodehalogenation: Na₂S₂O₄, NaHCO₃, DMSO, 75–80 °C.
Organofluorine Chemistry Radical Addition Sulfinatodehalogenation

Electron Affinity and Thermal Stability of Anion Radicals: Class-Level Advantage of Iodo-Chloro Hybrids

Semiempirical quantum chemical calculations (MNDO and AM1) on perfluoroalkyl halides (RFX) reveal that the electron affinity, and thus the thermal stability of corresponding anion radicals, increases in the series from chlorides to bromides to iodides [1]. Consequently, perfluoroalkyl iodides and mixed halo-perfluoroalkanes containing an iodine terminus exhibit greater stability of intermediate anion radicals compared to purely chlorinated analogs, facilitating single-electron transfer (SET) processes that are critical in reductive fluoroalkylation methodologies [1][2].

Electron affinity
Class-level
Iodine-containing perfluoroalkyl halides show higher electron affinity and more stable anion radicals than chlorides.
Smoother SET-mediated transformations context; review for specific protocol.
MNDO/AM1 semiempirical calculations; class-level trend.
Quantum Chemistry Electron Affinity Anion Radical Stability

Physicochemical Differentiation: Density and Boiling Point Relative to Perfluorohexyl Iodide

1-Chloro-6-iodoperfluorohexane exhibits a density of 2.06 g/cm³ and a boiling point of 63–68 °C (at 48 mmHg) . Perfluorohexyl iodide (C6F13I, CAS 355-43-1) has a comparable density of 2.063 g/cm³ but a substantially higher atmospheric boiling point of 117 °C . The lower boiling point of the target compound under reduced pressure reflects the altered intermolecular interactions induced by terminal chlorine substitution versus perfluorination.

Physical properties
Data to verify
Density 2.06 g/cm³; bp 63–68 °C (48 mmHg) vs. perfluorohexyl iodide bp 117 °C (760 mmHg).
Lower reduced-pressure bp supports easier distillation in synthesis workflows.
Cross-study comparable; verify under lab conditions.
Physical Properties Density Boiling Point Fluorochemical Characterization

High-Impact Application Scenarios for 1-Chloro-6-iodoperfluorohexane Based on Differential Evidence


Sequential Synthesis of Unsymmetrical Fluorinated Telechelics and Polymers

The orthogonal C–I and C–Cl termini enable clean stepwise addition of distinct alkenes to generate unsymmetrical bis-adducts without hydride byproduct contamination, as demonstrated for ω-iodoperfluoroalkyl chlorides under sulfinatodehalogenation conditions [1]. This differential selectivity [1] makes 1-chloro-6-iodoperfluorohexane the preferred starting material for constructing well-defined fluorinated telechelics, diols, and diacids used in specialty polyurethanes, fluorinated surfactants, and low-surface-energy coatings.

Radical and SET-Mediated Fluoroalkylation in Pharmaceutical Intermediate Synthesis

The presence of an iodine terminus confers high electron affinity and stabilizes anion radical intermediates, facilitating efficient single-electron transfer (SET) processes [2]. This property is leveraged in nickel(0)-catalyzed fluoroalkylation of alkenes, alkynes, and aromatics [3], where the mixed chloro-iodo compound serves as a versatile perfluorohexyl source. The retained C–Cl bond further allows post-functionalization for introducing additional pharmacophoric elements, a capability absent in simple perfluoroalkyl iodides.

Precursor to α,ω-Diiodoperfluorohexane via Modified Sulfinatodehalogenation

1-Chloro-6-iodoperfluorohexane is a direct substrate for the two-step, one-pot conversion to α,ω-diiodoperfluorohexane [I(CF2)6I] using sodium dithionite and iodine oxidation [4]. Given the relative difficulty and expense of direct diiodide synthesis [4], procurement of the chloro-iodo precursor offers a more accessible and scalable entry point to highly valued bifunctional perfluoroalkyl iodides employed in high-performance fluoropolymer production.

Fundamental Studies of Perfluoroalkyl Halide Reactivity and Bond Dissociation

As a representative α-chloro-ω-iodoperfluoroalkane, this compound serves as a model substrate for kinetic and mechanistic investigations. Studies of competitive chlorination reactions of perfluoroalkyl iodides [5] and LiAlH4 reduction of ω-chloroperfluoroalkyl iodides [6] rely on such mixed-halogen species to probe C–I versus C–Cl bond activation selectivity and electron transfer pathways. Procurement for academic and industrial research is driven by the need for a well-defined, heterobifunctional probe molecule.

Application
Selection Property
Validation Focus
Unsymmetrical fluorinated telechelics and polymers
Orthogonal C–I / C–Cl stepwise reactivity
Bis-adduct purity and absence of hydride byproducts
Radical and SET-mediated fluoroalkylation
Iodine terminus electron affinity for SET processes
Reaction efficiency and retained C–Cl for post-functionalization
Precursor to α,ω-diiodoperfluorohexane
Scalable chloro-iodo entry to diiodide
Conversion yield and diiodide purity verification
Perfluoroalkyl halide reactivity studies
Heterobifunctional probe molecule
C–I vs. C–Cl bond activation selectivity assays

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